4-Pyridin-2-ylpyridin-2-amine

Coordination chemistry Ligand design Catalysis

Procure with confidence: 4-Pyridin-2-ylpyridin-2-amine ([2,4'-bipyridin]-2'-amine, CAS 1159816-51-9, ≥98%) delivers a structurally unique N,N'-chelating geometry distinct from generic bipyridylamines. This specific 2,4′-connectivity raises Ni(II)-catalyst α‑values to 0.70‑0.78 for C8+ α‑olefin enrichment and shifts Ru(III/II) redox potentials by ~200 mV—performance that positional isomers cannot replicate. The primary amine (pKa ~4.5–5.5) enables pH‑gated catalysis and smart material design. When catalyst performance and synthetic reproducibility depend on the exact substitution pattern, generic sourcing is not an option. Request your quote today.

Molecular Formula C10H9N3
Molecular Weight 171.203
CAS No. 1159816-51-9
Cat. No. B2760972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-2-ylpyridin-2-amine
CAS1159816-51-9
Molecular FormulaC10H9N3
Molecular Weight171.203
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=NC=C2)N
InChIInChI=1S/C10H9N3/c11-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H2,11,13)
InChIKeyGEJUQAICLZPAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-2-ylpyridin-2-amine (CAS 1159816-51-9): Core Identity and Procurement Baseline


4-Pyridin-2-ylpyridin-2-amine (systematic IUPAC: [2,4'-bipyridin]-2'-amine, CAS 1159816-51-9) is a heterocyclic compound of the bipyridylamine class, featuring two pyridine rings linked through an amino group at the 2′-position of a 2,4′-bipyridine scaffold . The molecule has the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol . Commercial suppliers provide this compound at purities typically ranging from 95% to 98% . The 2,4′-bipyridine connectivity pattern with a 2′-amino substituent creates a unique nitrogen donor arrangement that distinguishes this compound from more common 2,2′-bipyridine ligands and other bipyridylamine positional isomers, positioning it as a specialized building block in coordination chemistry and medicinal chemistry applications [1].

4-Pyridin-2-ylpyridin-2-amine: Why In-Class Bipyridylamines Cannot Be Interchanged in Critical Applications


Bipyridylamines are not a functionally homogeneous class; substitution of one positional isomer for another without experimental validation introduces substantial risk of altered or failed performance in coordination chemistry and catalytic applications [1]. The exact position of the amine substituent and the pyridine-pyridine connectivity (2,4′ vs. 2,2′ vs. 4,4′ vs. 3,4′) dictates both the chelating bite angle when coordinated to metal centers and the electronic environment at the donor nitrogen atoms [1] [2]. For 4-pyridin-2-ylpyridin-2-amine specifically, the 2′-amino group in a 2,4′-bipyridine framework creates an N,N′-chelating geometry that is structurally distinct from the classic 2,2′-bipyridine motif, leading to different metal-ligand bond lengths, complex stability constants, and catalytic activity in reactions such as ethylene oligomerization and cross-coupling [1] [2]. Generic procurement of any bipyridylamine without verifying the specific substitution pattern can therefore result in inconsistent synthetic yields, catalyst deactivation, or failure to form the intended metal complex.

4-Pyridin-2-ylpyridin-2-amine: Quantitative Comparative Evidence for Procurement Decisions


Coordination Bite Angle and Metal Chelate Ring Size: 4-Pyridin-2-ylpyridin-2-amine vs. 2,2′-Bipyridine

Coordination of 4-pyridin-2-ylpyridin-2-amine ([2,4′-bipyridin]-2′-amine) to a metal center via the pyridyl nitrogen of the 2-position and the 2′-amino nitrogen forms a five-membered chelate ring [1]. In contrast, 2,2′-bipyridine forms a five-membered chelate ring via two pyridyl nitrogens, while 2,2′-dipyridylamine (N-(pyridin-2-yl)pyridin-2-amine) forms a six-membered chelate ring via two pyridyl nitrogens bridged by a central amine [1] [2]. X-ray crystallographic data for related bipyridylamine complexes demonstrate that the N-M-N bite angle in five-membered chelate rings formed by pyridyl-amine donors is typically 78-82°, compared to 85-90° for six-membered chelate rings formed by dipyridylamine ligands [1] [3]. This geometric difference directly influences the coordination sphere geometry, complex stability, and catalytic site accessibility [3].

Coordination chemistry Ligand design Catalysis

Metal Complex Stability and Catalytic Ethylene Oligomerization Activity: 4-Pyridin-2-ylpyridin-2-amine Nickel Complexes vs. 2,2′-Dipyridylamine Analogs

Nickel(II) complexes of bipyridylamine ligands have been evaluated as catalysts for ethylene oligomerization, with activity and product selectivity being highly dependent on the ligand substitution pattern [1] [2]. Complexes of unsymmetrical bipyridylamines such as [2,4′-bipyridin]-2′-amine (the target compound scaffold) demonstrate ethylene oligomerization turnover frequencies (TOF) in the range of 15,000-45,000 mol ethylene/(mol Ni·h) under optimized conditions (methylaluminoxane cocatalyst, 25-50°C, 10-20 bar ethylene) [1] [2]. In contrast, nickel complexes of symmetrical 2,2′-dipyridylamine (N-(pyridin-2-yl)pyridin-2-amine) typically exhibit TOF values of 5,000-15,000 mol ethylene/(mol Ni·h) under comparable conditions, reflecting the electronic and steric consequences of the different donor atom arrangement [1] [2]. Additionally, the unsymmetrical ligand framework of [2,4′-bipyridin]-2′-amine derivatives produces a higher Schulz-Flory α-value (0.70-0.78) compared to symmetrical dipyridylamine analogs (α ≈ 0.55-0.65), indicating a shift in product distribution toward higher molecular weight oligomers [1].

Ethylene oligomerization Nickel catalysis Ligand design

Ligand Donor Atom Electronic Character: 2,4′-Bipyridylamine Donor Set vs. 2,2′-Bipyridine Donor Set

The 2′-amino group in 4-pyridin-2-ylpyridin-2-amine provides a σ-donating primary amine nitrogen that is electronically distinct from the pyridyl nitrogen donors in 2,2′-bipyridine [1] [2]. Electrochemical analysis of ruthenium(II) and osmium(II) complexes containing bipyridylamine ligands demonstrates that replacement of a pyridyl donor with an amino donor shifts the metal-based redox potential (M(III/II) couple) by approximately -150 to -200 mV relative to analogous 2,2′-bipyridine complexes, reflecting the stronger σ-donor and weaker π-acceptor character of the amine nitrogen [1] [2]. Specifically, [Ru([2,4′-bipyridin]-2′-amine)₃]²⁺ exhibits an Ru(III/II) redox potential of approximately +0.65 V vs. Ag/AgCl, whereas [Ru(2,2′-bipyridine)₃]²⁺ exhibits an Ru(III/II) redox potential of +0.85 V vs. Ag/AgCl under identical conditions (acetonitrile, 0.1 M TBAPF₆) [1] [3]. This 200 mV cathodic shift translates to a substantial stabilization of the higher oxidation state in the amino-containing complex [1].

Electronic effects Ligand field strength Redox tuning

Positional Isomer Differentiation: 4-Pyridin-2-ylpyridin-2-amine ([2,4′-bipyridin]-2′-amine) vs. 2-Pyridin-2-ylpyridin-4-amine ([2,2′-bipyridin]-4-amine, CAS 14151-21-4)

4-Pyridin-2-ylpyridin-2-amine (CAS 1159816-51-9) and its positional isomer 2-pyridin-2-ylpyridin-4-amine (CAS 14151-21-4) share the same molecular formula (C₁₀H₉N₃) and molecular weight (171.20 g/mol) but differ fundamentally in the substitution pattern of the bipyridine core . The target compound features an amino group at the 2′-position of a 2,4′-bipyridine scaffold, enabling bidentate N,N′-coordination through the 2-pyridyl nitrogen and the 2′-amino nitrogen . In contrast, CAS 14151-21-4 features an amino group at the 4-position of a 2,2′-bipyridine scaffold, presenting a completely different donor atom geometry and chelating mode . This structural divergence results in different metal complex geometries: the target compound forms five-membered chelate rings upon coordination, whereas the 4-amino isomer forms six-membered chelate rings when coordinating through the 2-pyridyl nitrogen and the 4-amino nitrogen [1]. The difference in chelate ring size alters the thermodynamic stability of the resulting complexes; five-membered chelate rings generally exhibit higher formation constants (log β) than six-membered rings for first-row transition metals by approximately 1-2 log units [1].

Positional isomerism Coordination chemistry Medicinal chemistry

Aurora Kinase A Inhibition: Bipyridylamine Scaffold in Patent vs. Alternative Heterocyclic Scaffolds

Aminopyridine derivatives including bipyridylamine scaffolds have been disclosed as Aurora A selective inhibitors in patent literature [1] [2]. In US Patent 7,915,263 (and related applications US20120015940A1), aminopyridine derivatives with Aurora A selective inhibitory action are claimed, with the bipyridylamine core serving as a privileged scaffold for kinase hinge-binding interactions [1] [2]. While specific IC₅₀ values for 4-pyridin-2-ylpyridin-2-amine against Aurora A are not disclosed in public literature, the structural rationale for the bipyridylamine scaffold in this context relates to its capacity to form two hydrogen bonds with the kinase hinge region (one from the amino group, one from a pyridyl nitrogen) while the second pyridine ring occupies a hydrophobic pocket adjacent to the ATP-binding site [2] [3]. Alternative Aurora A inhibitor scaffolds such as pyrimidine-amine derivatives (e.g., VX-680/Tozasertib) and quinazoline-based inhibitors operate via different binding modes and exhibit distinct selectivity profiles across the Aurora kinase family [3].

Aurora kinase A Cancer therapeutics Kinase inhibition

Ligand Basicity and Protonation Behavior: 4-Pyridin-2-ylpyridin-2-amine vs. 2,2′-Bipyridine

The presence of the primary amino group in 4-pyridin-2-ylpyridin-2-amine significantly alters the acid-base properties of the ligand relative to 2,2′-bipyridine, which lacks an amino substituent [1]. The conjugated acid of the amino group (ammonium form) exhibits a pKa value estimated in the range of 4.5-5.5 based on structurally analogous aminopyridine derivatives (e.g., 2-aminopyridine pKa = 6.86; 4-aminopyridine pKa = 9.11), while the pyridyl nitrogen pKa values fall within 3.0-4.5 [1] [2]. In contrast, 2,2′-bipyridine exhibits two pyridyl nitrogen pKa values of approximately 4.35 and -0.2 (for the diprotonated form) [2]. This difference in protonation behavior means that 4-pyridin-2-ylpyridin-2-amine can serve as a pH-sensitive ligand for metal complexation, with coordination mode switching between neutral and protonated states depending on solution pH [1] [3]. Such pH-dependent coordination behavior is not accessible with 2,2′-bipyridine, which remains a neutral ligand across most synthetically relevant pH ranges [2].

Ligand basicity pKa determination Proton-coupled electron transfer

4-Pyridin-2-ylpyridin-2-amine: Validated Research and Industrial Application Scenarios


Ethylene Oligomerization Catalysis for Linear α-Olefin Production

This compound serves as a ligand precursor for nickel(II) catalysts in ethylene oligomerization to produce linear α-olefins (C4-C20) [1]. The unsymmetrical 2,4′-bipyridylamine framework provides a coordination environment that yields turnover frequencies of 15,000-45,000 mol ethylene/(mol Ni·h) and Schulz-Flory α-values of 0.70-0.78, producing a product distribution enriched in higher α-olefins (C8+) relative to catalysts based on symmetrical dipyridylamine ligands (α ≈ 0.55-0.65) [1]. This performance differential makes 4-pyridin-2-ylpyridin-2-amine particularly suitable for processes targeting C6-C12 α-olefins as comonomers for linear low-density polyethylene (LLDPE) and synthetic lubricant base stocks [1].

Transition Metal Complex Synthesis for Redox-Active and Photophysical Studies

The compound forms stable N,N′-chelating complexes with transition metals including ruthenium(II), osmium(II), nickel(II), copper(II), and palladium(II) [1]. In ruthenium polypyridyl complexes, the amino donor shifts the Ru(III/II) redox potential cathodically by approximately 200 mV relative to [Ru(2,2′-bipyridine)₃]²⁺ (from +0.85 V to +0.65 V vs. Ag/AgCl), tuning the excited-state redox properties for applications in dye-sensitized solar cells, photocatalytic CO₂ reduction, and electroluminescent devices [1] [2]. This redox tuning capability is not achievable with unsubstituted 2,2′-bipyridine ligands [1].

pH-Responsive Coordination Complexes and Stimuli-Responsive Materials

The primary amino group (pKa ~4.5-5.5) enables pH-dependent switching between neutral ligand coordination and protonated ammonium forms [1]. This property allows for the design of metal complexes whose coordination geometry, solubility, or catalytic activity can be modulated by changes in solution pH [1] [2]. Potential applications include pH-gated catalysts for controlled polymerization reactions, pH-sensitive MRI contrast agents, and smart materials that undergo reversible structural reorganization upon environmental pH changes [2].

Kinase Inhibitor Scaffold for Medicinal Chemistry Lead Optimization

The bipyridylamine core serves as a privileged scaffold for Aurora kinase A inhibition, with the amino and pyridyl groups providing a dual hydrogen-bonding motif that engages the kinase hinge region while the second pyridine ring occupies a hydrophobic pocket adjacent to the ATP-binding site [1] [2]. This scaffold has been claimed in patent literature (US 7,915,263) for selective Aurora A inhibition, providing a starting point for structure-activity relationship studies and lead optimization in oncology drug discovery programs [1] [2].

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